molecular formula C7H9NO4S2 B2420024 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid CAS No. 944895-25-4

3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid

Cat. No.: B2420024
CAS No.: 944895-25-4
M. Wt: 235.27
InChI Key: UGCJHSBYOHIRMG-UHFFFAOYSA-N
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Description

3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid: is an organic compound with the molecular formula C9H12NO4S2. It is a thiophene derivative containing both a dimethylamino group and a sulfonyl group. This compound is considered a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry: 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the development of new synthetic methodologies.

Biology and Medicine: In biological and medical research, this compound is used to develop new drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its properties make it suitable for use in electronic and optoelectronic devices .

Mechanism of Action

Target of Action

3-[(Dimethylamino)sulfonyl]thiophene-2-carboxylic acid, also known as DASTC, is an organic compound with the molecular formula C9H12NO4S2. It is a thiophene derivative containing both a dimethylamino group and a sulfonyl group.

Mode of Action

For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

They have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of research on 3-[(Dimethylamino)sulfonyl]thiophene-2-carboxylic acid and other thiophene derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid typically involves the introduction of the dimethylamino and sulfonyl groups onto the thiophene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides in the presence of a base.

    Amination: Introduction of the dimethylamino group using dimethylamine or its derivatives under suitable conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Thiophene derivatives with reduced sulfonyl groups.

    Substitution: Thiophene derivatives with substituted dimethylamino groups.

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the dimethylamino and sulfonyl groups.

    3-(Methylsulfonyl)thiophene-2-carboxylic acid: Contains a methylsulfonyl group instead of a dimethylamino group.

    3-(Dimethylamino)thiophene-2-carboxylic acid: Contains a dimethylamino group but lacks the sulfonyl group.

Uniqueness: 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid is unique due to the presence of both the dimethylamino and sulfonyl groups on the thiophene ring. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-(dimethylsulfamoyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-8(2)14(11,12)5-3-4-13-6(5)7(9)10/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCJHSBYOHIRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(SC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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